molecular formula C12H25O2Si2 B14284650 CID 23178451

CID 23178451

Cat. No.: B14284650
M. Wt: 257.50 g/mol
InChI Key: XREJXWGAFGIVTG-UHFFFAOYSA-N
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Description

CID 23178451 is a PubChem Compound Identifier (CID) assigned to a chemical compound cataloged in the PubChem database.

For instance, highlights compounds such as betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267), which are triterpenoid derivatives with demonstrated inhibitory activity in enzymatic assays. Similarly, substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) are steroids with roles in bile acid metabolism and hormone regulation. This compound may share structural motifs with these compounds, such as fused-ring systems or functional groups critical for biological activity.

Properties

Molecular Formula

C12H25O2Si2

Molecular Weight

257.50 g/mol

InChI

InChI=1S/C12H25O2Si2/c1-15(2)14-16(3,4)8-7-10-5-6-11-12(9-10)13-11/h10-12H,5-9H2,1-4H3

InChI Key

XREJXWGAFGIVTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CCC1CCC2C(C1)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is typically synthesized through the reaction of 7-oxabicyclo[4.1.0]hept-3-yl ethylene oxide with 1,1,3,3-tetramethyl disiloxane . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Scientific Research Applications

Chemistry: 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to create functionalized siloxanes .

Biology and Medicine: In biological research, this compound is used to study the interactions of silicon-based molecules with biological systems.

Industry: The compound is utilized in the production of silicone-based materials, including adhesives, sealants, and coatings. Its unique structure imparts desirable properties such as flexibility and durability to these materials .

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]disiloxane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo addition reactions, leading to the formation of new Si-C or Si-O bonds . The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the silicon atoms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Classification

Hypothetically, CID 23178451 could belong to one of the following classes, based on the evidence:

  • Triterpenoids: Betulin derivatives (e.g., CID 72326, CID 10153267) feature pentacyclic triterpene scaffolds with hydroxyl or caffeoyl modifications that enhance solubility and target binding .
  • Steroids : Compounds like DHEAS (CID 12594) and taurocholic acid (CID 6675) share a tetracyclic steroid backbone with sulfated or conjugated side chains, influencing their receptor affinity and metabolic stability .
  • Glycosides: Ginsenosides (e.g., ) contain sugar moieties attached to a triterpene core, affecting bioavailability and pharmacological effects.
Table 1: Hypothetical Structural Comparison
Compound (CID) Core Structure Functional Groups Molecular Weight (Da)* Biological Role
This compound Triterpenoid/Steroid Hydroxyl, Carboxylic Acid ~450–500 Enzyme inhibition, Signaling
Betulin (72326) Pentacyclic triterpene Hydroxyl, Alkene 442.7 Antiviral, Anti-inflammatory
3-O-Caffeoyl Betulin (10153267) Modified triterpene Caffeoyl ester 634.9 Enhanced cytotoxicity
DHEAS (12594) Steroid Sulfate ester 368.5 Neurosteroid, Hormone precursor

*Molecular weights estimated based on structural analogs.

Functional and Mechanistic Insights

  • Enzyme Inhibition : Betulin-derived inhibitors (CID 72326, CID 10153267) exhibit competitive inhibition of enzymes like lipoxygenase or HIV-1 protease due to hydrophobic interactions with their pentacyclic cores . This compound may similarly target enzymes through scaffold-specific binding.
  • Metabolic Regulation : Steroidal compounds like DHEAS (CID 12594) regulate ion channels and nuclear receptors (e.g., estrogen receptors). If this compound is steroid-like, it may modulate similar pathways .
  • Analytical Differentiation: Techniques like collision-induced dissociation (CID) in mass spectrometry () can distinguish structural isomers (e.g., ginsenosides in ). Applied to this compound, such methods could resolve its fragmentation patterns versus analogs.

Pharmacological Potential

  • Anticancer Activity : Betulin derivatives (CID 72326) show cytotoxicity against cancer cells via apoptosis induction. Modifications like caffeoylation (CID 10153267) enhance this activity, suggesting this compound could be optimized similarly .
  • Neuroprotection: DHEAS (CID 12594) supports neurogenesis and memory.

Challenges in Characterization

  • Structural Elucidation : Without explicit spectral data (e.g., NMR, MS/MS), this compound’s exact structure remains speculative. PubChem entries typically require elemental analysis, spectroscopy, and crystallography for validation ().
  • Bioactivity Profiling : Functional studies (e.g., enzyme assays, cell-based models) are needed to confirm hypothesized roles.

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